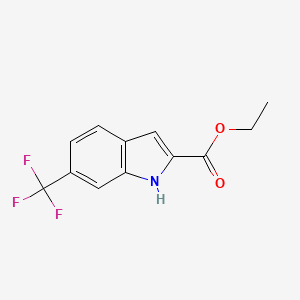

Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-5-7-3-4-8(12(13,14)15)6-9(7)16-10/h3-6,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBFONNBTQRYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624614 | |

| Record name | Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-21-9 | |

| Record name | 1H-Indole-2-carboxylic acid, 6-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Ethyl 6-(Trifluoromethyl)-1H-indole-2-carboxylate: A Cornerstone for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as one of the most significant "privileged scaffolds," a molecular framework that demonstrates binding affinity for a multitude of biological targets.[1] Its prevalence in natural products and FDA-approved pharmaceuticals speaks to its versatile and potent bioactivity.[2] The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, has emerged as a powerful tool for optimizing drug candidates. This modification can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by altering its lipophilicity and electronic properties.[3]

This guide focuses on a key exemplar of this strategy: Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate (CAS Number: 327-21-9 ). This molecule is not merely another indole derivative; it is a high-value building block specifically engineered for the synthesis of advanced therapeutics. The placement of the electron-withdrawing CF₃ group at the 6-position offers a unique combination of stability and reactivity, making it a sought-after intermediate in the development of novel agents targeting complex diseases, particularly in oncology and virology.[3][4]

This document serves as a technical resource, providing an in-depth analysis of its chemical properties, synthesis, reactivity, and critical role in contemporary drug discovery programs.

Section 1: Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral characteristics is fundamental to its application in synthesis. While detailed experimental data for this specific intermediate is not broadly published, we can consolidate its known properties and provide expert-inferred data based on well-understood chemical principles and analogous structures.

Physicochemical Properties

The properties of this compound are summarized below. The CF₃ group significantly influences its solubility and thermal stability.

| Property | Value / Description | Source / Rationale |

| CAS Number | 327-21-9 | [5] |

| Molecular Formula | C₁₂H₁₀F₃NO₂ | [5] |

| Molecular Weight | 257.21 g/mol | [5] |

| Physical Form | Solid, likely a white or off-white crystalline powder. | |

| Melting Point | Not available in surveyed literature. The related 6-(trifluoromethyl)-1H-indole-3-carboxylic acid has a melting point of 218-220 °C. | Inferred |

| Solubility | Poorly soluble in water. Moderately soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). | |

| Thermal Stability | Stable up to 150°C, with decomposition observed at higher temperatures. | |

| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container. | [5] |

Spectroscopic Characterization (Inferred)

No publicly available experimental spectra were identified. The following data is inferred based on the analysis of structurally similar indole-2-carboxylates and the known effects of the trifluoromethyl substituent.[3]

-

¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, with splitting patterns influenced by the CF₃ group. The ethyl ester will present as a quartet (CH₂) and a triplet (CH₃). The N-H proton will appear as a broad singlet, typically downfield.

-

¹³C NMR (Carbon NMR): Key signals would include the ester carbonyl carbon (around 160-165 ppm), the carbon attached to the CF₃ group (which would appear as a quartet due to C-F coupling), and the distinct aromatic carbons of the indole core.

-

IR (Infrared) Spectroscopy: The spectrum would be dominated by a strong carbonyl (C=O) stretch from the ester at approximately 1700 cm⁻¹ and strong C-F stretching bands in the 1100–1200 cm⁻¹ region.

-

Mass Spectrometry (MS): The ESI-MS in positive mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 258.21.

Section 2: Synthesis of the Indole Core

The most established and versatile method for constructing the indole-2-carboxylate scaffold is the Fischer Indole Synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an α-ketoester.

Representative Fischer Indole Synthesis Protocol

This protocol provides a representative, step-by-step methodology for the synthesis of this compound.

Step 1: Formation of the Hydrazone

-

In a round-bottom flask, dissolve 4-(Trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) in ethanol.

-

Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt and liberate the free hydrazine.

-

To this mixture, add ethyl pyruvate (1.05 eq) dropwise at room temperature.

-

Stir the reaction mixture for 1-2 hours. The formation of the corresponding hydrazone can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the hydrazone intermediate may precipitate. It can be isolated by filtration or the crude mixture can be carried directly to the next step.

Step 2: Acid-Catalyzed Cyclization

-

Prepare a solution of a strong acid catalyst. Polyphosphoric acid (PPA) is a common choice, though Eaton's reagent or strong Brønsted acids like H₂SO₄ can also be used.

-

Heat the acid catalyst to 80-100°C.

-

Add the crude or isolated hydrazone from Step 1 portion-wise to the hot acid with vigorous stirring. An exothermic reaction is often observed.

-

Maintain the reaction at the elevated temperature for 1-3 hours, monitoring the consumption of the hydrazone by TLC.

-

After completion, carefully pour the hot reaction mixture onto crushed ice. This will precipitate the crude indole product.

-

Neutralize the aqueous slurry with a base (e.g., concentrated NaOH or NH₄OH) to a pH of 7-8.

-

Extract the product into an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude solid by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Caption: Fischer Indole Synthesis Workflow.

Section 3: Key Chemical Transformations

The utility of this compound as a building block stems from its capacity to undergo selective transformations at three key positions: the ester, the indole nitrogen, and the C3 position of the indole ring.

Saponification to the Carboxylic Acid

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid (CAS 327-20-8), is a fundamental step for subsequent amide coupling reactions, a cornerstone of modern drug synthesis.[4]

Protocol: Ester Hydrolysis

-

Dissolve this compound (1.0 eq) in a mixture of methanol or ethanol and water (e.g., 3:1 ratio).

-

Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).

-

Heat the mixture to reflux (60-80°C) and stir for 1-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with a strong acid (e.g., 1M HCl).

-

The carboxylic acid product will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid.

Caption: Saponification Reaction Scheme.

N-Alkylation of the Indole Nitrogen

Functionalization of the indole nitrogen is crucial for modulating solubility, metabolic stability, and receptor interaction of the final compound. The electron-withdrawing CF₃ group increases the acidity of the N-H proton, facilitating its deprotonation.

Protocol: N-Alkylation

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a 60% dispersion of sodium hydride (NaH) (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at 0°C for 30-60 minutes to allow for complete deprotonation, forming the sodium salt of the indole.

-

Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by flash chromatography to obtain the N-alkylated product.[3]

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US20040048915A1 - Methods and compounds for treating proliferative diseases - Google Patents [patents.google.com]

- 4. DE60313769T2 - 3- (PYRIDINYL-AMINO) -1H-INDOL-2-CARBOXYLIC COMPOUNDS AS INHIBITORS OF INTERLEUKIN-4 GENE EXPRESSION - Google Patents [patents.google.com]

- 5. CN115974845B - Preparation method of Ornitinib intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethylated Indoles in Modern Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic incorporation of a trifluoromethyl (-CF3) group onto this scaffold, as seen in Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate, can dramatically enhance a molecule's therapeutic potential. The -CF3 group is a powerful modulator of physicochemical properties, often leading to increased metabolic stability, enhanced membrane permeability, and improved receptor binding affinity. These characteristics make trifluoromethylated indoles highly sought-after building blocks in the design of novel therapeutics. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed protocols for its empirical determination.

Section 1: Core Molecular and Physical Properties

A foundational understanding of a compound's basic molecular and physical characteristics is paramount for its application in research and development. This compound is a solid at room temperature, and its stability is a key consideration for storage and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀F₃NO₂ | [2][3][4] |

| Molecular Weight | 257.21 g/mol | [2][3][4] |

| CAS Number | 327-21-9 | [3][4] |

| Appearance | Solid | [5] |

| Purity | Typically ≥96% | [4] |

| Storage Conditions | Room temperature, sealed in a dry environment | [3][5] |

| Thermal Stability | Stable up to 150°C, with decomposition observed at higher temperatures. | [5] |

Melting Point

Objective: To determine the melting point range of a solid organic compound.

Methodology Rationale: This method relies on the principle that a pure crystalline solid will have a sharp melting point range (typically 0.5-1.0°C). Impurities will generally depress the melting point and broaden the range. The use of a heated oil bath or a metal block ensures slow, controlled heating, which is essential for an accurate measurement.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating:

-

If the approximate melting point is unknown, perform a rapid heating to get a preliminary estimate.

-

For an accurate measurement, heat rapidly to about 20°C below the estimated melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

-

Reporting: Report the result as a melting point range.

Section 2: Solubility Profile

Solubility is a critical parameter that influences a compound's bioavailability and formulation development. This compound is qualitatively described as being moderately soluble in polar aprotic solvents and poorly soluble in water.[5]

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Polar Aprotic | DMSO, DMF | Moderately Soluble[5] |

| Polar Protic | Water | Poorly Soluble[5] |

Experimental Protocol for Quantitative Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology Rationale: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. This involves creating a saturated solution and then quantifying the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for this quantification.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of the compound to a known volume of the solvent (e.g., DMSO, water) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed for a period to allow the undissolved solid to settle.

-

Alternatively, centrifuge the sample to pellet the excess solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of known concentrations.

-

Analyze the standard solutions and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility.

-

Section 3: Ionization and Lipophilicity

The pKa and logP are fundamental parameters in drug discovery, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid. For this compound, the indole N-H proton is weakly acidic. An experimental pKa value is not available in the reviewed literature. The following protocol describes its determination via potentiometric titration.

Objective: To determine the pKa of the indole N-H proton.

Methodology Rationale: Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa can be determined from the titration curve, specifically at the half-equivalence point where the concentrations of the protonated and deprotonated species are equal, and thus pH = pKa.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol) to a known concentration.

-

Titration Setup:

-

Place the solution in a thermostatted vessel.

-

Calibrate a pH meter with standard buffers.

-

Immerse the pH electrode in the sample solution.

-

-

Titration:

-

Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point (the point of steepest inflection).

-

The pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point) is equal to the pKa.

-

LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity. A predicted XlogP value of 4.1 has been reported for this compound.[2] This indicates a high degree of lipophilicity, which is consistent with the presence of the trifluoromethyl and ethyl ester groups. The shake-flask method is the classical approach for the experimental determination of logP.

Objective: To experimentally determine the octanol-water partition coefficient (LogP).

Methodology Rationale: This method directly measures the partitioning of a compound between two immiscible phases, n-octanol and water, which serve as surrogates for biological membranes and the aqueous environment, respectively. The ratio of the compound's concentration in each phase at equilibrium provides the partition coefficient.

Step-by-Step Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the layers to separate.

-

Partitioning:

-

Dissolve a known amount of the compound in one of the phases.

-

Add a known volume of the second phase.

-

Shake the mixture vigorously for a set period to facilitate partitioning and allow it to reach equilibrium (typically several hours).

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification:

-

Carefully sample a known volume from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Section 4: Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and confirmation. While specific spectra for this compound are not provided in the search results, data from analogous compounds allow for the prediction of key spectral features.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the indole ring, the N-H proton, and the protons of the ethyl ester group. The aromatic protons will likely appear in the range of δ 7.0–8.5 ppm. The ethyl group will exhibit a characteristic quartet for the -CH₂- group and a triplet for the -CH₃ group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around δ 160-170 ppm), the aromatic carbons, and the carbons of the ethyl group. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

N-H stretch: A sharp peak around 3300-3500 cm⁻¹.

-

C=O stretch (ester): A strong absorption band around 1700-1720 cm⁻¹.

-

C-F stretches: Strong, characteristic bands in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H and C=C stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 257. Under electrospray ionization (ESI) conditions, protonated [M+H]⁺ (m/z 258) or sodiated [M+Na]⁺ (m/z 280) adducts are likely to be observed.[2][5]

Section 5: Synthesis and Purification

The synthesis of this compound typically involves a multi-step process. A plausible synthetic pathway, based on common methods for constructing substituted indoles, is outlined below.

Synthetic Workflow

Caption: A representative synthetic workflow for this compound.

Causality in Experimental Choices:

-

Fischer Indole Synthesis: This is a classic and reliable method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone. The choice of acid catalyst and reaction temperature is crucial for optimizing the yield and minimizing side products.

-

Esterification: A standard Fischer esterification with ethanol in the presence of an acid catalyst is a straightforward method to introduce the ethyl ester group.

-

Purification: Due to the potential for side products and the relatively non-polar nature of the target compound, purification by column chromatography is often necessary to achieve high purity.[5] The choice of solvent system (e.g., ethyl acetate/hexane) is critical for effective separation.

Conclusion

References

An In-depth Technical Guide to Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Indoles in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, has emerged as a powerful tool to enhance the therapeutic potential of these molecules. The CF₃ group can significantly modulate key physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.[2] These modifications are highly desirable for optimizing the pharmacokinetic and pharmacodynamic profiles of new drug entities.[2] Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate, a key building block, exemplifies the value of this approach, serving as a versatile intermediate in the synthesis of complex bioactive molecules for a range of therapeutic areas, including oncology and virology.[3]

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and applications of this compound, offering valuable insights for researchers and scientists in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 327-21-9) possesses a molecular formula of C₁₂H₁₀F₃NO₂ and a molecular weight of 257.21 g/mol .[4] The molecule consists of a bicyclic indole core with a trifluoromethyl group at the 6-position of the benzene ring and an ethyl carboxylate group at the 2-position of the pyrrole ring.

The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the indole ring, enhancing its stability and modulating its reactivity.[5] The ethyl ester at the 2-position provides a convenient handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form a wide range of derivatives.[5]

| Property | Value | Source |

| CAS Number | 327-21-9 | [3] |

| Molecular Formula | C₁₂H₁₀F₃NO₂ | [3] |

| Molecular Weight | 257.21 g/mol | [3] |

| Physical Form | Solid | [5] |

| Purity | ≥96% | [3] |

| Storage | Room temperature, sealed in a dry environment | [6] |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF); poorly soluble in water. | [5] |

| Thermal Stability | Stable up to 150°C. | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for indole formation. The most common and adaptable strategies include the Fischer indole synthesis and the Reissert indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[5] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5] For the synthesis of the title compound, 4-(trifluoromethyl)phenylhydrazine would be reacted with ethyl pyruvate.

Caption: General workflow of the Fischer Indole Synthesis.

Experimental Protocol (Adapted from Fischer Indole Synthesis Principles):

A general procedure adaptable for this synthesis involves the following steps[7]:

-

Hydrazone Formation:

-

To a solution of 4-(trifluoromethyl)phenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of ethyl pyruvate.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Cyclization:

-

Once the hydrazone formation is complete, an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride) is added to the reaction mixture.

-

The mixture is then heated to a temperature typically ranging from 80°C to 150°C to induce the cyclization and aromatization to the indole ring. The optimal temperature and reaction time will depend on the specific acid catalyst and solvent used.

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is poured into ice-water and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide).

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The final product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Reissert Indole Synthesis

Another viable route is the Reissert indole synthesis, which involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[8] For this specific target molecule, the starting material would be 2-nitro-4-(trifluoromethyl)toluene.

Caption: General workflow of the Reissert Indole Synthesis.

Spectroscopic Characterization

While a publicly available, fully characterized set of spectra for this compound is not readily found, the expected spectroscopic features can be reliably predicted based on the analysis of closely related and analogous structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons of the indole ring. Based on analogous compounds, the following chemical shifts (in ppm) can be anticipated (in CDCl₃)[5]:

-

NH Proton: A broad singlet around δ 8.5-9.5 ppm.

-

Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm. The proton at the 7-position is expected to be a doublet, the proton at the 5-position a doublet of doublets, and the proton at the 4-position a singlet or a narrow doublet. The proton at the 3-position will appear as a singlet.

-

Ethyl Group: A quartet for the -CH₂- protons around δ 4.3-4.5 ppm and a triplet for the -CH₃ protons around δ 1.3-1.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the presence of the trifluoromethyl group, which will cause splitting of the C6 signal and the CF₃ carbon itself into quartets due to C-F coupling. The predicted chemical shifts (in ppm) are as follows[5]:

-

Carbonyl Carbon: Around δ 160-165 ppm.

-

Aromatic and Pyrrole Carbons: Signals in the range of δ 100-140 ppm.

-

CF₃ Carbon: A quartet around δ 120-125 ppm with a large coupling constant (J ≈ 270 Hz).

-

Ethyl Group: The -CH₂- carbon around δ 60-62 ppm and the -CH₃ carbon around δ 14-15 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to display characteristic absorption bands[5]:

-

N-H Stretch: A sharp band around 3300-3400 cm⁻¹.

-

C=O Stretch (Ester): A strong band around 1700-1720 cm⁻¹.

-

C-F Stretches: Strong absorptions in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum (e.g., by ESI+) is expected to show the molecular ion peak [M+H]⁺ at m/z 258.[5]

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a variety of biologically active molecules. The trifluoromethyl group often enhances the potency and metabolic stability of the final compounds.

As an Intermediate for Anticancer Agents

Indole-2-carboxamides are a class of compounds that have shown promise as anticancer agents.[9] The carboxylic acid derivative of the title compound, obtained through hydrolysis of the ethyl ester, can be coupled with various amines to generate a library of indole-2-carboxamides for screening against different cancer cell lines. The trifluoromethyl group at the 6-position can contribute to improved cell permeability and target engagement.

As a Precursor for Antiviral Compounds

Derivatives of indole-2-carboxylates have been investigated for their broad-spectrum antiviral activities.[10] The title compound can serve as a starting material for the synthesis of novel antiviral agents targeting various viruses. The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially leading to better penetration of viral envelopes or host cell membranes.

Caption: Synthetic utility of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[11][12]

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its trifluoromethyl-substituted indole core provides a valuable scaffold for the development of novel therapeutic agents with potentially enhanced efficacy and favorable pharmacokinetic properties. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in drug discovery and development programs.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CAS 327-21-9 [matrix-fine-chemicals.com]

- 5. Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate () for sale [vulcanchem.com]

- 6. 327-21-9|this compound|BLD Pharm [bldpharm.com]

- 7. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 8. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

biological activity of trifluoromethyl indole derivatives

An In-depth Technical Guide on the Biological Activity of Trifluoromethyl Indole Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of trifluoromethyl indole derivatives. The strategic incorporation of the trifluoromethyl (CF3) group into the privileged indole scaffold has unlocked significant advancements in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, field-proven experimental methodologies, and a forward-looking perspective on this important class of compounds.

The Strategic Imperative of Trifluoromethylation in Indole-Based Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2][3][4][5][6] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. The introduction of a trifluoromethyl (CF3) group is a key strategy in modern drug design, imparting a range of beneficial attributes to the parent molecule.[2][7][8]

The CF3 group's strong electron-withdrawing nature and high lipophilicity can significantly enhance a compound's metabolic stability by blocking sites susceptible to oxidative metabolism.[2][7][8] This increased stability often translates to improved pharmacokinetic profiles. Furthermore, the CF3 group can modulate the acidity or basicity of nearby functional groups and improve receptor binding affinity, leading to enhanced potency and selectivity.[2][8]

The synthesis of trifluoromethylated indoles has evolved, with several efficient methods now available. These include domino trifluoromethylation/cyclization strategies using reagents like the fluoroform-derived CuCF3, and metal-free oxidative trifluoromethylation using affordable sources like CF3SO2Na.[9][10][11][12] These advancements have made a diverse array of trifluoromethyl indole derivatives more accessible for biological evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Trifluoromethyl indole derivatives have emerged as a promising class of anticancer agents, demonstrating activity against a range of human cancer cell lines through various mechanisms of action.[1][13]

Mechanisms of Action and Structure-Activity Relationships (SAR)

The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular processes, including:

-

Tubulin Polymerization Inhibition: Several indole derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][14]

-

Protein Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. Trifluoromethyl substitution can enhance the binding affinity and selectivity for specific kinases involved in cancer cell proliferation and survival.[1]

-

Induction of Apoptosis: Many trifluoromethyl indole derivatives have been shown to induce programmed cell death in cancer cells.[1][15]

-

Topoisomerase Inhibition: Some derivatives have been investigated for their potential to inhibit human topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[16]

Structure-activity relationship (SAR) studies have provided valuable insights for optimizing the anticancer potency of these derivatives. For instance, the position of the CF3 group on the indole ring, as well as the nature and position of other substituents, can have a profound impact on cytotoxicity.[17][18] Studies on p97 ATPase inhibitors revealed that a trifluoromethoxy-analogue was a better biochemical match to the trifluoromethyl-substituted lead compound than a pentafluorosulfanyl-analogue, highlighting the nuanced effects of fluorinated substituents.[17]

Quantitative Anticancer Data

The in vitro cytotoxic activity of representative trifluoromethyl indole derivatives against various cancer cell lines is summarized below.

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) Range | Reference |

| Amide-tagged trifluoromethyl indole derivatives (9e, 9f) | A549 (lung), MCF7 (breast), DU145 (prostate), HeLa (cervical) | Micromolar | [13] |

| Indole–chalcone derivative (55) | A549 (lung), HeLa (cervical), Bel-7402 (liver), MCF-7 (breast), A2780 (ovarian) | 0.0003 - 0.009 | [1] |

| Spirooxindoles-based N-alkylated maleimides (43a, 43b) | MCF-7 (breast), MDA-MB-231 (breast) | 3.88 - 17.90 | [1] |

| C-5 substituted trifluoromethyl indole (12) | p97 ADPGlo assay | 21.5 ± 0.4 | [17] |

| C-5 substituted trifluoromethoxy indole (26) | p97 ADPGlo assay | 3.8 ± 0.8 | [17] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate the cytotoxic potential of compounds by measuring the metabolic activity of cells.[14]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the trifluoromethyl indole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[14]

-

Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.[14]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Visualization of a Key Anticancer Mechanism

Caption: Inhibition of a protein kinase signaling pathway by a trifluoromethyl indole derivative.

Antimicrobial and Antiviral Activities

The unique physicochemical properties conferred by the CF3 group also contribute to the potent antimicrobial and antiviral activities of certain indole derivatives.

Antibacterial and Antifungal Activity

Trifluoromethyl indole derivatives have shown promise in combating bacterial and fungal pathogens, including drug-resistant strains.[3][19][20][21] For example, fluorinated benzothiophene-indole hybrids have been identified as effective antibacterials against Staphylococcus aureus and MRSA strains, with bacterial pyruvate kinase identified as a potential molecular target.[20] Some N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated potent growth inhibition of antibiotic-resistant Gram-positive bacteria and were effective at eradicating preformed biofilms.[19]

Antiviral Activity: Potent HIV-1 Inhibition

A notable area of investigation is the development of trifluoromethyl indoles as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[22][23] Certain derivatives have exhibited extremely promising activities against wild-type HIV-1, with IC50 values in the low nanomolar range, comparable to the FDA-approved drug efavirenz.[23] Importantly, these compounds also showed high potency against drug-resistant mutant strains, addressing a major challenge in HIV therapy.[23]

Quantitative Antimicrobial and Antiviral Data

| Compound/Derivative | Target Organism/Virus | Activity Metric (MIC or IC50) | Reference |

| N-(trifluoromethyl)phenyl pyrazole (13) | MRSA strain | MIC: 3.12 µg/mL | [19] |

| N-(trifluoromethyl)phenyl pyrazole (18) | S. aureus strains | MIC: 0.78–1.56 µg/mL | [19] |

| Trifluoromethyl indoles (10i, 10k) | Wild-type HIV-1 | Low nanomolar IC50 | [23] |

| Trifluoromethyl indoles (10i, 10k) | Y181C mutant HIV-1 | High potency | [23] |

| 1,2,4-triazino[5,6b]indole with 6-CF3 | Plasmodium falciparum (antimalarial) | Increased activity vs. non-CF3 | [24] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the trifluoromethyl indole derivative in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[14]

-

Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[14] The optical density can also be measured using a plate reader to quantify growth.

Visualization of an Antimicrobial Screening Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. rjpn.org [rjpn.org]

- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]

- 11. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. asianpubs.org [asianpubs.org]

- 14. benchchem.com [benchchem.com]

- 15. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains [mdpi.com]

- 21. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate

Abstract: Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate (CAS No: 327-21-9) is a pivotal heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the indole scaffold can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery programs.[1][2] A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the predicted solubility of this compound based on its structural characteristics and outlines a robust, field-proven experimental framework for its quantitative determination. While publicly available quantitative solubility data for this specific isomer is limited, the principles and protocols herein establish a self-validating system for researchers to generate reliable and reproducible solubility profiles.

Introduction to this compound

Chemical Identity and Structure

This compound is a derivative of the indole heterocyclic system, which is a core motif in numerous biologically active compounds.[1] Its fundamental properties are essential for any researcher working with this compound.

| Property | Value | Source(s) |

| CAS Number | 327-21-9 | [3][4][5] |

| Molecular Formula | C₁₂H₁₀F₃NO₂ | [3][4] |

| Molecular Weight | 257.21 g/mol | [3][4] |

| Purity | ≥96-97% (Typical) | [3][4][6] |

| Physical Form | Solid | [7] |

| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C(F)(F)F | [6] |

Significance in Medicinal Chemistry

The indole scaffold is a privileged structure in drug design. The addition of a trifluoromethyl (-CF₃) group at the 6-position offers distinct advantages:

-

Enhanced Lipophilicity: The -CF₃ group significantly increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross biological membranes and enhance bioavailability.[1][2][8]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -CF₃ group can block positions on the molecule that are susceptible to oxidative metabolism by enzymes, thereby increasing the compound's stability and half-life in vivo.[2][8]

-

Modulated Acidity/Basicity: As a potent electron-withdrawing group, the -CF₃ group can influence the pKa of nearby functional groups, such as the indole N-H, affecting receptor binding interactions and solubility in different pH environments.[1]

Given these benefits, understanding and quantifying the solubility of this intermediate is a critical first step in the drug development pipeline.

Physicochemical Properties and Predicted Solubility Profile

The principle of "like dissolves like" is the foundation for predicting solubility.[9] The solubility of this compound is governed by a balance of polar and non-polar features within its structure.

-

Hydrogen Bond Donor: The indole ring contains an N-H group capable of donating a hydrogen bond.

-

Hydrogen Bond Acceptors: The ester group's carbonyl oxygen and ether oxygen can accept hydrogen bonds.

-

Lipophilic Regions: The aromatic rings and, most significantly, the highly lipophilic trifluoromethyl group contribute to its non-polar character.

Based on this structural analysis, a qualitative solubility profile can be predicted. The significant lipophilic character conferred by the trifluoromethylated benzene ring is expected to dominate, leading to poor aqueous solubility but good solubility in many organic solvents.

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | Low to Moderate | The N-H and ester groups can interact with protic solvents, but the large, non-polar trifluoromethyl-indole core will limit extensive dissolution. Solubility is expected to be poor in water but moderate in alcohols. |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Moderate to High | These solvents are excellent hydrogen bond acceptors and have high polarity, making them effective at solvating both the polar and non-polar regions of the molecule. A related isomer shows moderate solubility in DMSO and DMF.[7] |

| Non-Polar | Dichloromethane (DCM), Toluene, Hexanes | Low to Moderate | The molecule's overall non-polar character should allow for reasonable solubility in a chlorinated solvent like DCM. Solubility in aromatic (Toluene) and aliphatic (Hexanes) solvents is likely to be lower due to insufficient polarity to engage the ester and N-H groups. |

Experimental Framework for Solubility Determination

A systematic, tiered approach is essential for accurately characterizing the solubility of a compound. The following workflow and protocols provide a comprehensive and reliable method for generating high-quality solubility data.

Overall Experimental Workflow

The workflow begins with simple, qualitative tests to rapidly screen a range of solvents, followed by a rigorous quantitative method for key solvents identified as relevant for specific applications (e.g., reaction chemistry, biological assays).

Caption: Experimental workflow for solubility determination.

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid assessment across a range of solvents to inform solvent selection for synthesis, purification, and further quantitative analysis.

Objective: To visually determine if the compound is "soluble," "partially soluble," or "insoluble" in various solvents at a nominal concentration (e.g., 1 mg/mL).

Materials:

-

This compound

-

Small glass vials (e.g., 4 mL) with caps

-

Analytical balance

-

Calibrated pipettes

-

Solvents: Deionized Water, 5% HCl, 5% NaOH, Ethanol, Acetonitrile, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO)

-

Vortex mixer and bath sonicator

Procedure:

-

Preparation: Weigh approximately 1.0 mg of the compound into separate, labeled glass vials for each solvent to be tested.

-

Solvent Addition: Add 1.0 mL of the first solvent (e.g., Deionized Water) to the corresponding vial.

-

Mixing: Cap the vial and vortex vigorously for 1-2 minutes.[10]

-

Observation: Visually inspect the vial against a contrasting background. If the solid has completely dissolved, record the compound as "soluble."

-

Enhanced Mixing (If Insoluble): If solid particles remain, place the vial in a bath sonicator for up to 5 minutes.[10] Observe again.

-

Gentle Heating (Optional): If the compound remains insoluble, the solution can be gently warmed to 37°C for up to 30 minutes to assess temperature effects.[10] Note any changes upon warming and cooling.

-

Recording: Record the result as "Soluble," "Partially Soluble," or "Insoluble" at room temperature.

-

Repeat: Repeat steps 2-7 for each solvent in the test panel.

Causality and Interpretation:

-

Testing in 5% HCl and 5% NaOH: This is a classic test to identify acidic or basic functional groups.[11][12][13] While the indole N-H is very weakly acidic and unlikely to react with 5% NaOH, this test is standard practice. An organic base would dissolve in 5% HCl.[12] For this compound, insolubility in both is the expected outcome.

-

Solvent Hierarchy: The choice of solvents covers a wide range of polarities, which provides a comprehensive qualitative picture of the compound's behavior.

Protocol 2: Quantitative Determination by Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility.[14] Its trustworthiness comes from ensuring the system reaches a true equilibrium state before measurement.

Objective: To determine the precise saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

Excess solid this compound

-

Chosen solvent(s) of interest

-

Scintillation vials or flasks with sealed caps

-

Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and calibrated pipettes for standard preparation

Procedure:

-

System Preparation: Add an excess amount of the solid compound to a vial (e.g., add ~10 mg to 2 mL of solvent). The key is to ensure undissolved solid remains visible throughout the experiment, confirming saturation.[14]

-

Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. This can vary from 24 to 72 hours.[15]

-

Expert Insight: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.

-

-

Sample Withdrawal and Separation: Allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved microparticulates.

-

Self-Validation Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Analysis:

-

Prepare a series of calibration standards of the compound in the same solvent at known concentrations.

-

Analyze the calibration standards and the filtered sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

-

Calculation: Use the calibration curve to calculate the concentration of the compound in the filtered sample. This value represents the equilibrium solubility. Express the result in units such as mg/mL, µg/mL, or molarity (mol/L).

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison and application.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Deionized Water | 25 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| Acetonitrile | 25 | To be determined | To be determined |

| DMSO | 25 | To be determined | To be determined |

Interpretation for Drug Development:

-

Low Aqueous Solubility: If confirmed, this would signal the need for formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions for potential oral drug delivery.

-

High Organic Solvent Solubility: Data on solubility in solvents like DMSO is crucial for preparing stock solutions for in vitro high-throughput screening. Solubility in solvents like DCM or Ethyl Acetate guides the selection of systems for chromatographic purification.

Conclusion

This compound is a compound with high potential in pharmaceutical development, largely due to the advantageous properties conferred by its trifluoromethyl group. Based on its chemical structure, it is predicted to have low aqueous solubility and moderate-to-high solubility in polar aprotic organic solvents. This technical guide provides a robust, two-part experimental framework for validating these predictions. By first performing a rapid qualitative assessment followed by the rigorous, self-validating shake-flask method, researchers can generate the accurate and reliable solubility data that is indispensable for accelerating the journey from chemical synthesis to drug candidate evaluation.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. capotchem.com [capotchem.com]

- 5. 327-21-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound [acrospharma.co.kr]

- 7. Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate () for sale [vulcanchem.com]

- 8. nbinno.com [nbinno.com]

- 9. youtube.com [youtube.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. researchgate.net [researchgate.net]

The Indole-2-Carboxylate Scaffold: A Privileged Motif for Diverse Therapeutic Targeting

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Versatility of the Indole-2-Carboxylate Core

The indole-2-carboxylate scaffold, a bicyclic aromatic system featuring a fused benzene and pyrrole ring with a carboxylic acid at the 2-position, represents a cornerstone in medicinal chemistry.[1] Its inherent structural features, including a rigid backbone, hydrogen bond donor and acceptor capabilities, and a rich π-electron system, make it an ideal template for designing molecules that can interact with a wide array of biological targets with high affinity and specificity. This guide provides a comprehensive overview of the key therapeutic targets of indole-2-carboxylate derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

I. Targeting Receptors: Modulating Cellular Signaling at the Membrane

Indole-2-carboxylates have demonstrated significant utility in the modulation of various receptor systems, playing critical roles in neurotransmission and pain signaling.

A. Glycine Site of the NMDA Receptor: Antagonists for Neuroprotection

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate and a co-agonist, glycine, for activation. Overactivation of the NMDA receptor is implicated in excitotoxic neuronal damage associated with stroke and epilepsy.[2] Indole-2-carboxylates have emerged as competitive antagonists at the strychnine-insensitive glycine binding site on the NMDA receptor.[2][3][4]

Mechanism of Action: By competitively binding to the glycine site, these compounds prevent the glycine-dependent potentiation of the NMDA receptor's response to glutamate, thereby reducing ion channel opening and subsequent calcium influx.[2] This antagonistic action effectively dampens excessive neuronal excitation.

A notable example is 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid, which displays nanomolar affinity for the glycine binding site and has shown in vivo efficacy in inhibiting NMDA-induced convulsions.[4] Structure-activity relationship (SAR) studies have highlighted the importance of substituents on the indole nucleus and the C-3 side chain for optimizing affinity and selectivity.[3][4]

Experimental Protocol: [3H]glycine Binding Assay

This assay is a fundamental method to determine the in vitro affinity of compounds for the strychnine-insensitive glycine binding site.

-

Preparation of Synaptic Membranes:

-

Homogenize rat cerebral cortices in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude synaptic membranes.

-

Wash the membrane pellet multiple times with buffer to remove endogenous ligands.

-

-

Binding Assay:

-

Incubate the prepared membranes with a known concentration of [3H]glycine and varying concentrations of the test indole-2-carboxylate derivative.

-

Incubate at a controlled temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

-

Data Analysis:

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the concentration of the test compound that inhibits 50% of the specific [3H]glycine binding (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation to reflect the compound's affinity for the receptor.

-

B. Cannabinoid Receptors: Allosteric Modulators and Agonists

The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, is a crucial regulator of various physiological processes. Indole-2-carboxamides, derivatives of indole-2-carboxylic acid, have been extensively explored as modulators of these receptors.

-

CB1 Receptor Allosteric Modulators: 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) is a well-known allosteric modulator of the CB1 receptor.[5][6] Unlike orthosteric ligands that bind to the primary agonist site, allosteric modulators bind to a distinct site, influencing the receptor's response to endogenous cannabinoids.[6] These modulators can exhibit biased signaling, selectively activating certain downstream pathways while inhibiting others, offering a nuanced approach to therapeutic intervention.[5][6]

-

CB2 Receptor Agonists: Certain indole-2-carboxamide derivatives have been identified as selective agonists for the CB2 receptor.[7][8] The CB2 receptor is primarily expressed in immune cells and is a promising target for treating inflammatory and neuropathic pain with a reduced risk of the psychoactive side effects associated with CB1 receptor activation.

Signaling Pathway: CB1 Receptor Allosteric Modulation

References

- 1. nbinno.com [nbinno.com]

- 2. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 8. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate in Modern Fragment-Based Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold remains a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This guide delves into the specific utility of Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate as a high-value fragment for contemporary drug discovery campaigns. We will explore the strategic rationale behind its design, focusing on the physicochemical advantages conferred by the 6-trifluoromethyl substitution. A detailed synthetic protocol, comprehensive physicochemical data, and a practical guide to its application within a fragment-based drug discovery (FBDD) workflow are presented. This document serves as a technical resource for researchers aiming to leverage this versatile fragment to identify and optimize novel therapeutic agents.

Introduction: The Indole Scaffold and the Power of Fluorine

Indole derivatives are prevalent in a multitude of natural products and FDA-approved pharmaceuticals, demonstrating a broad spectrum of biological activities, including anticancer and antiviral properties.[1][2][3] Their structural versatility and capacity to modulate various biological targets make them ideal starting points for drug discovery.[2] The strategic incorporation of a trifluoromethyl (CF₃) group onto the indole ring system can profoundly enhance a compound's drug-like properties.[4]

The trifluoromethyl group is a key substituent in modern medicinal chemistry due to its ability to modulate:

-

Lipophilicity: The CF₃ group significantly increases a molecule's lipid solubility, which can improve its absorption, distribution, and ability to permeate biological membranes.[4]

-

Metabolic Stability: Replacing metabolically vulnerable positions with a CF₃ group can enhance a drug's half-life by making it more resistant to enzymatic degradation.[4]

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can lead to more potent interactions with biological targets.[4]

This compound (CAS: 327-21-9) is a prime example of a fragment that strategically combines the privileged indole scaffold with the advantageous properties of the trifluoromethyl group, making it a highly valuable building block in drug discovery.[4]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a fragment is crucial for its effective application in FBDD.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 327-21-9 | [5] |

| Molecular Formula | C₁₂H₁₀F₃NO₂ | [5] |

| Molecular Weight | 257.21 g/mol | [5] |

| Purity | ≥96% | [5] |

| Physical Form | Solid | [6] |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF), poorly soluble in water. | [6] |

| Storage | Room temperature, sealed in a dry environment. | [5][7] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: Aromatic protons are expected to appear between δ 7.0–8.5 ppm. The ethyl ester group would exhibit a quartet around δ 4.3–4.5 ppm (CH₂) and a triplet near δ 1.3–1.5 ppm (CH₃).[6]

-

¹³C NMR: The carbonyl carbon of the ester is predicted to resonate around δ 166 ppm, while the carbon of the CF₃ group would appear as a quartet.[6]

Synthesis Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a reliable and widely used method for the preparation of indole derivatives.[8][9][10] The following protocol outlines a plausible synthesis of this compound.

Reaction Scheme:

Caption: Fischer Indole Synthesis of the title compound.

Step-by-Step Methodology:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 4-(Trifluoromethyl)phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add ethyl pyruvate (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

The resulting phenylhydrazone can be isolated by filtration if it precipitates, or the reaction mixture can be carried forward to the next step directly.

-

-

Indolization (Cyclization and Aromatization):

-

To the hydrazone mixture, add an acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are effective catalysts for this transformation.[8][9]

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into ice-water to precipitate the crude product.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

-

Application in Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments.[11] this compound is an excellent candidate for inclusion in a fragment library due to its optimal size, moderate complexity, and the presence of the trifluoromethyl group which can provide valuable SAR information.

The FBDD Workflow

The following diagram illustrates a typical FBDD cascade, highlighting the stages where our title fragment would be evaluated.

Caption: A typical Fragment-Based Drug Discovery workflow.

Primary Screening Techniques

Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are required for initial screening.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detecting weak binding events.[12] Protein-observed methods, such as ¹H-¹⁵N HSQC, can identify fragments that bind to a target protein by monitoring chemical shift perturbations.[12] Ligand-observed methods, like Saturation Transfer Difference (STD) NMR and WaterLOGSY, are also highly effective.[12] The presence of the ¹⁹F nucleus in our title compound offers a unique advantage for ¹⁹F NMR-based screening, which provides a sensitive and rapid method for hit detection with low background noise.[9]

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can detect the binding of small molecules to a protein immobilized on a sensor chip.[8] It provides real-time kinetic data, including association and dissociation rates, which can be used to rank fragments by their binding affinity.[8]

-

Thermal Shift Assays (TSA): TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature upon ligand binding. An increase in the melting temperature indicates that the fragment stabilizes the protein, suggesting a binding event.

Hit Validation and Structural Characterization

Once a hit is identified, it is crucial to validate the binding and determine the binding mode.

-

X-ray Crystallography: This is the gold standard for visualizing the interaction between a fragment and its target protein at an atomic level.[13] Co-crystallization of the target protein with this compound can reveal the precise binding pocket and the key interactions, providing a roadmap for structure-based drug design.[13]

Hit-to-Lead Optimization

With a confirmed hit and structural information, the process of optimizing the fragment into a potent lead compound begins. The indole scaffold of our title compound provides multiple vectors for chemical modification.

-

Fragment Growing: The ethyl ester at the 2-position and the indole nitrogen are prime locations for synthetic elaboration to extend the fragment into adjacent pockets of the binding site, thereby increasing potency and selectivity.

-

Fragment Linking: If other fragments are found to bind in nearby sites, our title compound can be linked to them to create a larger, more potent molecule.

-

Structure-Activity Relationship (SAR) Studies: The trifluoromethyl group at the 6-position serves as a valuable probe. Analogues with different substituents at this position can be synthesized to understand the electronic and steric requirements for optimal binding.

Case Study: Potential as a Kinase Inhibitor Fragment

Protein kinases are a major class of drug targets, and FBDD has been successfully applied to discover selective kinase inhibitors.[14][15] The indole scaffold is a common feature in many kinase inhibitors. Given its structural features, this compound could potentially bind to the ATP-binding site of a kinase, with the indole nitrogen acting as a hinge-binding motif.

The following diagram illustrates a hypothetical binding mode of the fragment in a generic kinase ATP-binding site.

Caption: Hypothetical binding of the fragment in a kinase active site.